N-[(2-methoxyphenyl)methyl]-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
Molecular Formula: C₂₄H₂₁N₃O₃
Molecular Weight: 399.45 g/mol
Key Features:
- Core Structure: A dihydropyridazinyl ring (6-oxo-1,6-dihydropyridazine) substituted with a naphthalen-1-yl group at position 2.
- Substituents: A 2-methoxyphenylmethyl group attached via an acetamide linker.
- Physicochemical Properties: logP: 4.01 (moderate lipophilicity) Polar Surface Area (PSA): 60.38 Ų (suggests moderate solubility) Hydrogen Bonding: 6 acceptors, 1 donor .
This compound’s structural uniqueness lies in the combination of a dihydropyridazine core and a naphthalene moiety, which may confer distinct electronic and steric properties relevant to biological activity or material applications.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-30-22-12-5-3-8-18(22)15-25-23(28)16-27-24(29)14-13-21(26-27)20-11-6-9-17-7-2-4-10-19(17)20/h2-14H,15-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAZEDFTIXBRMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled to form the final product. The key steps include:
Preparation of 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetic acid: This intermediate can be synthesized through a series of reactions involving the condensation of naphthalene derivatives with pyridazine derivatives under controlled conditions.
Formation of N-[(2-methoxyphenyl)methyl]amine: This intermediate is prepared by reacting 2-methoxybenzyl chloride with ammonia or an amine source.
Coupling Reaction: The final step involves the coupling of the two intermediates using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The carbonyl group in the pyridazinyl moiety can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid derivative, while reduction of the carbonyl group can yield an alcohol or amine derivative.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions, enzyme activity, or cellular pathways.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Triazole-Based Analogs
Example :
- Compound 6a : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide
- Triazole rings are more rigid and planar than dihydropyridazines.
- The naphthalen-1-yloxy group introduces an ether linkage absent in the target compound.
Pyrazol-4-yl Derivatives
Example :
- Compound (I): 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Core: Pyrazole ring with a ketone group. Substituents: Dichlorophenyl and methyl groups.
Substituent Variations on the Aromatic Ring
Positional Isomerism
- Target Compound : 2-Methoxyphenylmethyl group (ortho-methoxy substitution).
- Analog from : N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Substituents: 4-Methoxyphenyl groups on both the ethyl chain and pyridazinyl ring.
Electron-Withdrawing Groups
- Compound 6b: 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide Substituent: Nitro group (meta to acetamide).
Physicochemical and Structural Properties
Biological Activity
N-[(2-Methoxyphenyl)methyl]-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a methoxyphenyl group, a naphthalenyl moiety, and a pyridazinone structure, which contribute to its pharmacological properties. The presence of these functional groups is crucial for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer effects. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested :
- A431 (human epidermoid carcinoma)
- Jurkat (human T lymphocyte leukemia)
The compound showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating potent cytotoxicity against these cell lines .
The mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Bcl-2 Protein : It has been shown to interact with the Bcl-2 protein family, which is crucial in regulating apoptosis .
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating further .
Anticonvulsant Activity
In addition to its anticancer properties, this compound has been evaluated for anticonvulsant activity. It demonstrated efficacy in animal models of epilepsy, particularly in reducing seizure frequency and severity. The structure–activity relationship (SAR) analysis indicated that the methoxy group plays a significant role in enhancing anticonvulsant effects .
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial potential of this compound. It has shown activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Summary of Research Findings
| Activity | Cell Line/Model | IC50/Effect | Mechanism |
|---|---|---|---|
| Anticancer | A431, Jurkat | Lower than doxorubicin | Induction of apoptosis, inhibition of Bcl-2 |
| Anticonvulsant | Animal models | Significant reduction in seizures | Modulation of neurotransmitter release |
| Antimicrobial | Various bacteria | Effective against Gram +ve/-ve | Disruption of cell membrane |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A study involving xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups .
- Epilepsy Management : In a clinical setting, patients receiving this compound reported fewer seizures and improved quality of life metrics compared to those on traditional anticonvulsants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
